molecular formula C7H8O3S B6154650 methyl 5-(hydroxymethyl)thiophene-2-carboxylate CAS No. 530145-16-5

methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Cat. No.: B6154650
CAS No.: 530145-16-5
M. Wt: 172.2
InChI Key:
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Description

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is an organic compound with a thiophene ring substituted at the 2-position with a carboxylate group and at the 5-position with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(hydroxymethyl)thiophene-2-carboxylate typically involves the functionalization of thiophene derivatives. One common method is the esterification of 5-(hydroxymethyl)thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 5-(carboxymethyl)thiophene-2-carboxylate.

    Reduction: 5-(hydroxymethyl)thiophene-2-methanol.

    Substitution: 5-(halomethyl)thiophene-2-carboxylate.

Scientific Research Applications

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(methoxymethyl)thiophene-2-carboxylate
  • Methyl 5-(aminomethyl)thiophene-2-carboxylate
  • Methyl 5-(chloromethyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

530145-16-5

Molecular Formula

C7H8O3S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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